molecular formula C19H17N5O B2581451 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034368-79-9

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2581451
CAS No.: 2034368-79-9
M. Wt: 331.379
InChI Key: DHKKLHMJCAIKCI-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining pyrazole, pyridine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-5-yl group. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.

    Pyridine Ring Construction: The next step involves the formation of the pyridine ring, which can be synthesized via a condensation reaction between the pyrazole derivative and a suitable aldehyde or ketone.

    Indole Synthesis: The indole-2-carboxamide moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: Finally, the pyrazole-pyridine intermediate is coupled with the indole-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has shown potential as a pharmacophore in drug discovery. Its ability to interact with multiple biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its multi-target activity profile suggests it could be useful in treating a range of diseases.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
  • N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Uniqueness

Compared to similar compounds, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide stands out due to its indole moiety, which imparts unique electronic and steric properties. This uniqueness can lead to different biological activities and reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-18(8-9-22-24)16-7-6-13(11-20-16)12-21-19(25)17-10-14-4-2-3-5-15(14)23-17/h2-11,23H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKLHMJCAIKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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